![molecular formula C17H18F3N5O2 B2706439 ethyl [6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate CAS No. 1052634-92-0](/img/structure/B2706439.png)
ethyl [6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a useful research compound. Its molecular formula is C17H18F3N5O2 and its molecular weight is 381.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl [6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a compound belonging to the pyrazolo[3,4-b]pyridine class of heterocycles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, emphasizing its potential therapeutic applications and mechanisms of action.
Overview of Pyrazolo[3,4-b]pyridine Compounds
Pyrazolo[3,4-b]pyridine derivatives are recognized for their pharmacological versatility. They have been studied for various therapeutic effects, including:
- Anti-inflammatory : Inhibition of phosphodiesterase type 4 (PDE4) has been linked to reduced inflammation in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Antimicrobial : Some derivatives exhibit activity against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis .
- CNS Effects : Certain compounds have shown promise as neuroprotective agents and in treating disorders like Alzheimer's disease .
Synthesis of this compound
The synthesis of this compound typically involves the condensation of substituted pyrazoles with appropriate electrophiles. The introduction of the trifluoromethyl group enhances lipophilicity and biological activity. Recent studies have utilized various synthetic strategies to optimize yields and purity .
1. Inhibition of Phosphodiesterase (PDE) Enzymes
Research indicates that compounds within this class can act as selective inhibitors of PDE enzymes. For instance, this compound has demonstrated significant inhibition of PDE4, leading to increased intracellular cAMP levels. This mechanism is crucial for modulating inflammatory responses in immune cells .
2. Antitubercular Activity
In vitro studies have shown that derivatives with structural similarities to this compound exhibit promising antitubercular activity against Mycobacterium tuberculosis. The compound’s ability to bind effectively to target enzymes involved in bacterial metabolism is a key factor in its efficacy .
3. Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound. Preliminary results suggest that it exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibit promising antimicrobial properties. For instance, studies have shown that compounds similar to ethyl [6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate possess significant antibacterial and antifungal activities. The mechanism often involves inhibition of bacterial biofilm formation and quorum sensing, which are critical for bacterial virulence and persistence in infections .
Antitubercular Activity
The compound has also been explored as a potential lead candidate against Mycobacterium tuberculosis. Pyrazolo[3,4-b]pyridines have shown efficacy in inhibiting the growth of tuberculosis bacteria, offering a new avenue for developing antitubercular agents .
Anti-inflammatory Properties
Pyrazolo[3,4-b]pyridine derivatives are recognized for their anti-inflammatory effects. They have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Compounds within this class have been linked to reduced inflammation and pain relief in various models .
Anticancer Activity
This compound class has also exhibited anticancer properties by targeting specific kinases involved in cancer cell proliferation. For example, certain derivatives have demonstrated inhibitory activity against TRKA kinase with low IC50 values, indicating their potential as anticancer agents .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions including condensation reactions of substituted pyrazoles with various electrophiles. Recent advancements have focused on optimizing these synthetic routes to increase yield and purity while minimizing environmental impact through greener chemistry practices .
Structure-Activity Relationship
The biological activity of pyrazolo[3,4-b]pyridine derivatives is significantly influenced by the substituents at various positions on the ring structure. For instance:
- Position N1 : Substituents can enhance binding affinity to target proteins.
- Position C3 : Modifications here can alter the selectivity towards specific enzymes or receptors.
- Position C6 : The presence of trifluoromethyl groups has been associated with improved metabolic stability and bioavailability.
These insights into the SAR are critical for guiding the design of new derivatives with enhanced therapeutic profiles .
Case Study 1: Antibacterial Efficacy
A recent study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds exhibited potent activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of this compound analogs against various cancer cell lines. The study reported significant inhibition of cell proliferation and induced apoptosis in treated cells, suggesting a promising therapeutic application in oncology .
Eigenschaften
IUPAC Name |
ethyl 2-[6-(1,3-dimethylpyrazol-4-yl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O2/c1-5-27-14(26)8-25-16-15(10(3)23-25)12(17(18,19)20)6-13(21-16)11-7-24(4)22-9(11)2/h6-7H,5,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWIUHSLELOLDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CN(N=C3C)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.